molecular formula C15H10ClN3O2S B2731583 4-(1,2,3-thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate CAS No. 253865-14-4

4-(1,2,3-thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate

Cat. No. B2731583
CAS RN: 253865-14-4
M. Wt: 331.77
InChI Key: GMRDGQYAOGPVRN-UHFFFAOYSA-N
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Description

“4-(1,2,3-thiadiazol-4-yl)phenol” is a compound with the empirical formula C8H6N2OS and a molecular weight of 178.21 . It is a solid substance .


Synthesis Analysis

The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenol involves the nitration of 4-(4-hydroxyphenyl)-1,2,3-thiadiazole with nitric acid in acetic acid . The reaction proceeds with the release of heat and the temperature of the reaction mass is maintained not higher than 32°C . The product, 4-(3-Nitro-4-hydroxyphenyl)-1,2,3-thiadiazole, is isolated in 92% yield .


Molecular Structure Analysis

The 1H NMR spectrum of the synthesized compound shows three signals of aromatic protons at 7.28 (1H, H5, JHH = 8.4 Hz), 8.28 (1H, H6, JHH = 8.4, 2.0 Hz), and 8.61 ppm (1H, H2, JHH = 2.0 Hz), which unequivocally showed the entry of the nitro group into position 3 of the phenyl ring . The singlet of the H5 proton of thiadiazole was located at 9.61 ppm, and of the hydroxyl proton at 11.44 ppm .


Chemical Reactions Analysis

The 1,2,3-thiadiazole ring is sensitive to the action of bases . Therefore, obtaining the methyl ether of phenol was carried out under the conditions of phase transfer catalysis in the chloroform–water system .


Physical And Chemical Properties Analysis

The synthesized compound has a yield of 88%, and a melting point of 169 – 170°C . The IR spectrum shows peaks at 3322 (NH), 1578 (C=N), 1266, 1205 (C–S–C) .

Scientific Research Applications

Antibacterial and Antifungal Properties

The compound’s antibacterial activity has been investigated, and results show that it is comparable to the reference drug amoxicillin . Additionally, its antifungal properties were evaluated against strains such as T. harzianum and A. niger, demonstrating potential efficacy compared to the standard drug fluconazole.

Anticancer Potential

The 1,2,3-thiadiazole scaffold has been associated with diverse biological activities, including anticancer effects . Researchers have explored derivatives of this compound for their potential in cancer therapy. Further studies are needed to elucidate its precise mechanisms and effectiveness against specific cancer types.

Antiviral Investigations

Given the interest in Schiff bases derived from salicylic aldehyde, it’s worth exploring whether this compound exhibits antiviral activity. Schiff bases have been known to possess antiviral potential . Investigating its effects against specific viruses could provide valuable insights.

Inhibition of SHP1 Activity

Recent theoretical studies have focused on tracing and inhibiting SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1) activity in complex biological systems . Investigating whether this compound affects SHP1 could provide insights into its potential therapeutic applications.

Future Directions

The antibacterial activity of a compound synthesized from 1,3,4-thiadiazole was found to be greater than that of the positive control, indicating that this chemical might be used in the future to prevent microbial transmission .

properties

IUPAC Name

[4-(thiadiazol-4-yl)phenyl] N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2S/c16-11-3-5-12(6-4-11)17-15(20)21-13-7-1-10(2-8-13)14-9-22-19-18-14/h1-9H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRDGQYAOGPVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)OC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2,3-thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate

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